![molecular formula C13H16N2O2 B2685979 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 91189-04-7](/img/structure/B2685979.png)
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound . It has a molecular weight of 232.28 . The IUPAC name for this compound is 1-benzyl-5-oxo-3-pyrrolidinecarboxamide .
Molecular Structure Analysis
The molecular structure of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is represented by the formula C13H16N2O2 . The InChI code for this compound is 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) .The boiling point and other physical properties are not specified in the sources I found .
Scientific Research Applications
- Application : 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
- Application : Some derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide have been investigated for their anti-HIV-1 activity. Molecular docking studies suggest potential interactions with viral proteins. Further in vitro and in vivo experiments are warranted to validate these findings .
- Application : Certain derivatives of this compound have exhibited insect growth-regulating activity. For example, 1-benzyl-2-methylbenzimidazole derivatives showed promising effects on silkworms. Understanding their mode of action could lead to novel insecticides .
- Application : Researchers have used 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide as a building block for synthesizing novel heterocyclic structures. For instance, its incorporation into oxoindolin-2-ones with 1,2,3-triazole scaffolds has been explored. These compounds may have diverse biological activities .
Anticancer Activity
Anti-HIV Activity
Insect Growth Regulation
Heterocyclic Synthesis
Safety and Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may have multiple targets .
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may also have wide-ranging effects .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may also have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may also have diverse effects at the molecular and cellular levels .
Action Environment
Similar compounds have been found to be stable under various conditions, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may also have good stability .
properties
IUPAC Name |
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-13(17)11-7-12(16)15(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVPYLBVJENNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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